Product packaging for 1-Monopalmitin(Cat. No.:CAS No. 68002-70-0)

1-Monopalmitin

Cat. No.: B7769512
CAS No.: 68002-70-0
M. Wt: 330.5 g/mol
InChI Key: QHZLMUACJMDIAE-UHFFFAOYSA-N
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Description

Glyceryl palmitate, also known as 1-monopalmitin or glycerol 1-palmitate, is a monoglyceride ester where palmitic acid is esterified to a glycerol molecule. Its chemical formula is C19H38O4, and it has a molecular weight of 330.5026 g/mol . This compound is a fundamental building block in lipid biochemistry and serves critical roles in advanced research and development. In pharmaceutical sciences, glyceryl palmitate and related glycerides are extensively investigated as key excipients in novel drug delivery systems . Specifically, glycerides like glyceryl palmitate are utilized in the formulation of solid lipid nanoparticles (SLNs) and nanoemulsions, which are designed to enhance the oral bioavailability and absorption of poorly water-soluble drugs . These lipid-based systems can improve drug efficacy by facilitating lymphatic uptake and absorption through Peyer's patches in the gastrointestinal tract . Furthermore, in the field of analytical chemistry and food science, glyceryl palmitate (specifically the 2-glyceryl monopalmitate isomer, or 2-GMP) is recognized as an important marker for assessing the authenticity and verifying the refining processes of edible oils, such as olive oil . This makes it a valuable compound for quality control and forensic analysis in the food industry. Researchers value this high-purity glyceryl palmitate for its well-defined characteristics, which are essential for reproducible results in mechanistic studies and formulation development. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O4 B7769512 1-Monopalmitin CAS No. 68002-70-0

Properties

IUPAC Name

2,3-dihydroxypropyl hexadecanoate
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InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3
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InChI Key

QHZLMUACJMDIAE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O
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Molecular Formula

C19H38O4
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DSSTOX Substance ID

DTXSID00891470
Record name 1-Glyceryl monohexadecanoate
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Molecular Weight

330.5 g/mol
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Physical Description

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS]
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
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Record name Palmitoyl glycerol
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Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C
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CAS No.

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0
Record name 1-Monopalmitin
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Record name Palmitoyl glycerol
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Record name (S)-2,3-Dihydroxypropyl palmitate
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Record name Hexadecanoic acid, monoester with 1,2,3-propanetriol
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Record name 1-Glyceryl monohexadecanoate
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Record name GLYCERYL 1-PALMITATE
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Foundational & Exploratory

Unveiling 1-Monopalmitin: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin, a monoacylglycerol containing palmitic acid, is a molecule of significant interest in various scientific fields, including pharmacology and drug development. Its natural occurrence in a diverse range of plant and algal species makes it a readily accessible compound with potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, alongside detailed experimental protocols for its isolation and purification. The information presented herein is intended to equip researchers with the necessary knowledge to efficiently obtain this valuable compound for further investigation.

Natural Sources of this compound

This compound has been identified in a variety of natural sources, primarily within the plant and algal kingdoms. The concentration of this compound can vary significantly between species and even within different parts of the same organism. A summary of notable natural sources is presented in Table 1.

Natural SourceFamily/GroupPart of OrganismQuantitative Data (if available)
Spirulina majorCyanobacteriaWhole organism27.4% of the methanol extract
Mougeotia nummuloidesZygnematophyceae (Green Algae)Whole organismPrinciple active constituent
Neolitsea daibuensisLauraceaeRootsPresent
Perilla frutescens (Perilla)LamiaceaeLeaves and SeedsPresent in lipid fraction
Trichosanthes tricuspidataCucurbitaceae-Present
Momordica charantia (Bitter Melon)CucurbitaceaeFruitsPresent

Table 1: Natural Sources of this compound

Isolation and Purification of this compound: A General Experimental Workflow

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, purification, and analysis. The following section outlines a detailed, generalized experimental protocol based on established lipid chemistry techniques.

Experimental Protocol

1. Sample Preparation:

  • Fresh plant or algal material should be harvested and immediately processed to minimize degradation of lipids.

  • The material is thoroughly washed with distilled water to remove any debris or contaminants.

  • For efficient extraction, the sample should be lyophilized (freeze-dried) to remove water and then ground into a fine powder.

2. Lipid Extraction (Modified Bligh-Dyer Method):

  • To 1 gram of the dried powder in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) solution.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Add 1.25 mL of chloroform to the mixture and vortex for another minute.

  • Add 1.25 mL of distilled water to induce phase separation and vortex for an additional minute.

  • Centrifuge the mixture at 1000 x g for 10 minutes to separate the layers. Three layers will be observed: an upper aqueous (methanol-water) layer, a lower organic (chloroform) layer containing the lipids, and a solid pellet of cell debris at the interface.

  • Carefully collect the lower chloroform layer using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Repeat the extraction process on the remaining aqueous layer and cell debris with an additional 2 mL of chloroform to maximize the lipid yield. Combine the chloroform extracts.

  • Evaporate the chloroform from the combined extracts under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lipid extract.

3. Purification by Column Chromatography:

  • Prepare a silica gel slurry by mixing silica gel (60-120 mesh) with a non-polar solvent (e.g., hexane).

  • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude lipid extract in a minimal amount of the initial mobile phase (e.g., hexane).

  • Carefully load the dissolved extract onto the top of the silica gel bed.

  • Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether.

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation of different lipid classes by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualizing with a suitable stain (e.g., iodine vapor or a phosphomolybdic acid spray followed by heating).

  • Combine the fractions containing this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

4. Analysis and Quantification:

  • High-Performance Liquid Chromatography (HPLC):

    • The purified sample can be analyzed by reversed-phase HPLC using a C18 column.

    • A suitable mobile phase could be a gradient of acetonitrile and water.

    • Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

    • Quantification is performed by comparing the peak area of the sample to a calibration curve generated from this compound standards of known concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • For GC-MS analysis, the hydroxyl groups of this compound must be derivatized to increase its volatility. This can be achieved by silylation (e.g., using BSTFA) or acetylation.

    • The derivatized sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • The mass spectrum of the eluting peak corresponding to the derivatized this compound is compared with a reference spectrum for identification.

    • Quantification can be achieved using an internal standard method.

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from a natural source.

Isolation_Workflow cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Purification cluster_3 Analysis & Quantification Harvesting Harvest Natural Source Washing Wash with Distilled Water Harvesting->Washing Drying Lyophilization (Freeze-Drying) Washing->Drying Grinding Grind to Fine Powder Drying->Grinding Extraction Bligh-Dyer Extraction (Chloroform:Methanol) Grinding->Extraction Phase_Separation Centrifugation & Phase Separation Extraction->Phase_Separation Collection Collect Chloroform Layer Phase_Separation->Collection Evaporation Evaporate Solvent Collection->Evaporation Crude_Extract Crude Lipid Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Monitoring Fraction_Collection->TLC_Analysis Pooling Pool this compound Fractions TLC_Analysis->Pooling Solvent_Removal Evaporate Solvent Pooling->Solvent_Removal Purified_Product Purified this compound Solvent_Removal->Purified_Product HPLC HPLC-ELSD/MS Purified_Product->HPLC GCMS GC-MS (after derivatization) Purified_Product->GCMS

1-Monopalmitin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Monopalmitin, a monoacylglycerol with significant biological activities. The document details its chemical and physical properties, including its CAS number and molecular weight. A significant focus is placed on its role as an activator of the PI3K/Akt signaling pathway and an inhibitor of P-glycoprotein (P-gp), highlighting its potential in cancer research and drug development. Detailed experimental protocols for the analysis and functional characterization of this compound are provided, along with visual representations of key pathways and workflows to facilitate understanding and replication of methodologies.

Chemical and Physical Properties

This compound, also known as 1-palmitoyl-rac-glycerol, is a monoglyceride consisting of a glycerol backbone esterified with one molecule of palmitic acid.[][2] It is a naturally occurring compound found in various plants and algae.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 542-44-9[][4][5][6]
Molecular Formula C₁₉H₃₈O₄[][3][4][5]
Molecular Weight 330.5 g/mol [][3][4][5]
IUPAC Name 2,3-dihydroxypropyl hexadecanoate[3][4]
Appearance White to off-white powder or solid[2][3]
Solubility Insoluble in water; soluble in ethanol and toluene at 50 °C.[3]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, particularly in the context of cancer cell biology. It has been identified as an activator of the PI3K/Akt signaling pathway and an inhibitor of the P-glycoprotein (P-gp) multidrug transporter.[4][7]

PI3K/Akt Signaling Pathway Activation

This compound has been shown to activate the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[4][7] This activation can paradoxically lead to apoptosis in certain cancer cells, such as non-small cell lung cancer (NSCLC) cells.[7] The proposed mechanism involves the induction of G2/M cell cycle arrest and caspase-dependent apoptosis.[4][7] Furthermore, this compound has been observed to suppress the expression of Inhibitor of Apoptosis Proteins (IAPs).[4][7] Interestingly, it also induces a cytoprotective autophagy, which can be inhibited to enhance the cytotoxic effects of this compound.[7]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates IAPs IAPs (Inhibitor of Apoptosis Proteins) Akt->IAPs inhibits Caspases Caspases Akt->Caspases activates Autophagy Autophagy Akt->Autophagy induces IAPs->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

This compound's effect on the PI3K/Akt pathway.
P-glycoprotein (P-gp) Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells.[][4] By inhibiting P-gp, this compound can increase the intracellular accumulation of co-administered chemotherapy drugs, potentially overcoming multidrug resistance.[][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound.

UHPLC-MS Analysis of this compound

This method is for the quantification of this compound in a sample.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (MS)

Chromatographic Conditions:

  • Column: Hypersil GOLD aQ C18 (100 mm × 2.1 mm, 1.9 µm particle size)[]

  • Mobile Phase A: 0.1% Formic acid in water[]

  • Mobile Phase B: Methanol[]

  • Flow Rate: 0.2 mL/min[]

  • Gradient:

    • 0-2 min: 5% B[]

    • 2-16 min: Increase to 100% B[]

    • 16-26 min: Hold at 100% B[]

Mass Spectrometry Conditions:

  • Ionization Mode: To be optimized based on the instrument (e.g., Electrospray Ionization - ESI)

  • Scan Mode: To be optimized (e.g., Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM)

UHPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction & Solubilization Sample->Extraction UHPLC UHPLC Separation (C18 column) Extraction->UHPLC MS Mass Spectrometry Detection UHPLC->MS Chromatogram Chromatogram Generation MS->Chromatogram Quantification Quantification Chromatogram->Quantification

Workflow for UHPLC-MS analysis of this compound.
Cell Viability Assay

To assess the effect of this compound on cell proliferation.

Materials:

  • Lung cancer cell lines (e.g., A549, SPC-A1) and normal bronchial epithelial cells (e.g., HBE)[4]

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • WST-1 or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50, 75, 100 µg/mL) for 48 hours.[4]

  • Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

To determine the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines (e.g., A549, SPC-A1)[4]

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 12.5-50 µg/mL) for 48 hours.[4]

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

P-glycoprotein (P-gp) Inhibition Assay

To evaluate the inhibitory effect of this compound on P-gp activity.

Materials:

  • Caco-2 cells (or other P-gp overexpressing cell line)[4]

  • Transwell inserts

  • P-gp substrate (e.g., Rhodamine-123 or Daunorubicin)[4]

  • This compound stock solution

  • Fluorescence plate reader or liquid scintillation counter

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Pre-incubate the cell monolayers with varying concentrations of this compound (e.g., 0.1-300 µM) for a specified time (e.g., 2 hours).[4]

  • Add the P-gp substrate to the apical (donor) chamber.

  • At various time points, collect samples from the basolateral (receiver) chamber.

  • Quantify the amount of substrate transported to the basolateral chamber using a fluorescence plate reader or other appropriate method.

  • A decrease in the transport of the P-gp substrate in the presence of this compound indicates P-gp inhibition.

Quantitative Data Summary

Table 2: In Vitro Efficacy of this compound

Cell LineAssayEndpointResultReferences
A549 (Lung Cancer)Cell ViabilityIC₅₀50.12 µg/mL[4]
SPC-A1 (Lung Cancer)Cell ViabilityIC₅₀58.34 µg/mL[4]
H460 (Lung Cancer)Cell ViabilityIC₅₀176.75 µg/mL
H1299 (Lung Cancer)Cell ViabilityIC₅₀165.53 µg/mL
HBE (Normal Bronchial Epithelial)Cell ViabilityIC₅₀161.34 µg/mL
A549 & SPC-A1Cell Cycle AnalysisEffectG2/M Arrest[4]
A549 & SPC-A1Apoptosis AssayEffectIncreased Apoptosis[4]
Caco-2P-gp InhibitionEffectIncreased Rhodamine-123 & Daunorubicin accumulation[4]

Conclusion

This compound is a promising bioactive lipid with multifaceted effects on cancer cells. Its ability to induce apoptosis through the PI3K/Akt pathway and inhibit P-gp-mediated drug efflux makes it a compound of interest for further investigation in oncology and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound.

References

1-Monopalmitin as a potential biomarker for disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Monopalmitin (1-MP), a monoacylglycerol consisting of glycerol esterified with palmitic acid at the sn-1 position, is an endogenous lipid molecule that has garnered increasing interest as a potential biomarker for a range of pathological conditions. Emerging evidence suggests that fluctuations in this compound levels are associated with the onset and progression of various diseases, including cancer, metabolic disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound as a disease biomarker, detailing its role in key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for its analysis.

This compound in Disease: A Quantitative Perspective

The utility of a biomarker is fundamentally linked to its quantifiable changes in disease states compared to healthy controls. While research into this compound is ongoing, several studies have begun to quantify its levels in various biological matrices. The following tables summarize the available quantitative data.

Table 1: this compound Levels in Cancer

Cancer TypeBiological MatrixChange in this compound Levels in Cancer vs. ControlFold Change/ConcentrationReference(s)
Lung AdenocarcinomaTumor TissueData currently unavailable in direct quantitative comparison.-[1][2][3]
Non-Small Cell Lung Cancer (NSCLC)Cell Lines (A549, SPC-A1)Treatment with this compound inhibits proliferation.IC50 = 50-58 μg/mL[4]

Table 2: this compound in Metabolic Disorders

DiseaseBiological MatrixChange in this compound Levels in Disease vs. ControlFold Change/ConcentrationReference(s)
Type 2 Diabetes MellitusSerum/PlasmaAltered levels reported, but specific quantitative data for this compound is limited.-[5][6][7][8]

Table 3: this compound in Inflammatory and Neurological Disorders

DiseaseBiological MatrixChange in this compound Levels in Disease vs. ControlFold Change/ConcentrationReference(s)
Rheumatoid ArthritisSynovial FluidData on specific this compound levels is not yet available, but overall lipid profiles are altered.-[9][10][11][12][13][14][15][16]
Alzheimer's DiseaseBrain Tissue/CSFMonoacylglycerol lipase (MAGL), which metabolizes monoacylglycerols, is a therapeutic target, suggesting a role for these lipids in the disease.-[14][17][18][19][20][21]

Signaling Pathways Involving this compound

This compound is implicated in several critical cellular signaling pathways, highlighting its potential role in disease pathogenesis.

PI3K/Akt Signaling Pathway in Cancer

In non-small cell lung cancer (NSCLC), this compound has been shown to exert anti-tumor effects by activating the PI3K/Akt signaling pathway.[4] This activation leads to the induction of G2/M cell cycle arrest and caspase-dependent apoptosis.[4] The precise mechanism of how this compound activates this pathway is still under investigation, but it is hypothesized to involve the modulation of upstream signaling components that lead to the phosphorylation and activation of Akt.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates IAPs IAPs (Inhibitor of Apoptosis Proteins) pAkt->IAPs Inhibits Apoptosis Apoptosis pAkt->Apoptosis Promotes CellCycleArrest G2/M Arrest mTOR->CellCycleArrest IAPs->Apoptosis Inhibits Ferroptosis_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA Esterification Membrane_PUFA Membrane PUFA-Phospholipids PUFA_CoA->Membrane_PUFA Lipid_Peroxidation Lipid Peroxidation Membrane_PUFA->Lipid_Peroxidation Iron-dependent Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits Monopalmitin This compound Monopalmitin->ACSL4 Modulates? Monopalmitin->GPX4 Modulates? Biomarker_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Sample_Collection Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Untargeted_LCMS Untargeted LC-MS/MS Analysis Lipid_Extraction->Untargeted_LCMS Data_Processing Data Processing & Feature Detection Untargeted_LCMS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., Volcano Plot, PCA) Data_Processing->Statistical_Analysis Putative_Biomarkers Identification of Putative Biomarkers Statistical_Analysis->Putative_Biomarkers Targeted_Method Targeted LC-MS/MS Method Development Putative_Biomarkers->Targeted_Method Large_Cohort Analysis of Large Patient Cohort Targeted_Method->Large_Cohort ROC_Analysis ROC Curve Analysis Large_Cohort->ROC_Analysis Biomarker_Validation Biomarker Validation ROC_Analysis->Biomarker_Validation

References

The Biophysical Role of 1-Monopalmitin in Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monopalmitin, a monoglyceride consisting of a glycerol backbone esterified to a single palmitic acid chain, is increasingly recognized for its potent biological activities, including the induction of apoptosis in cancer cells through the PI3K/Akt signaling pathway.[1] While its biochemical effects are the subject of ongoing research, the direct biophysical consequences of its integration into cellular membranes are less understood. This technical guide elucidates the fundamental principles of membrane biophysics and extrapolates the putative role of this compound in modulating membrane structure and function. By examining its molecular structure and drawing parallels with similar lipid molecules, we infer its effects on membrane fluidity, permeability, phase behavior, and the formation of lipid microdomains. This document provides researchers with a theoretical framework, key experimental protocols, and structured data to guide future investigations into the membrane-disrupting and signaling functions of this molecule.

Introduction to this compound and Membrane Biophysics

This compound (1-palmitoyl-rac-glycerol) is an amphiphilic molecule with a hydrophilic glycerol headgroup and a hydrophobic 16-carbon saturated fatty acid tail. Its structure predisposes it to interact with and integrate into the lipid bilayers that form the foundation of cellular membranes. The biophysical state of these membranes is not static; it is a dynamic environment characterized by properties such as fluidity, permeability, and lateral organization, all of which are critical for cellular processes.[2]

The key factors that govern the biophysical properties of a membrane include:

  • Temperature: Higher temperatures increase the kinetic energy of lipid molecules, leading to a transition from a tightly packed gel state to a more fluid liquid-crystalline state.[2]

  • Lipid Composition:

    • Acyl Chain Length: Longer chains exhibit stronger van der Waals interactions, increasing the melting temperature (Tm) and decreasing fluidity.[3]

    • Acyl Chain Saturation: Unsaturated fatty acids with cis-double bonds introduce kinks that disrupt packing, thereby increasing fluidity and lowering the Tm.[3][4] this compound's tail is saturated, suggesting it would favor more ordered, less fluid domains.

    • Cholesterol: This molecule acts as a bidirectional regulator of fluidity. At high temperatures, it restrains lipid movement, decreasing fluidity. At low temperatures, it disrupts tight packing, increasing fluidity.[5][6][7][8]

Given its saturated acyl chain, this compound is hypothesized to intercalate into lipid bilayers and influence these properties significantly.

Hypothesized Effects of this compound on Membrane Properties

While direct experimental data on this compound's broad biophysical effects are limited, we can infer its role based on its structure and studies of similar molecules like other monoglycerides and palmitoylated proteins.

Membrane Fluidity and Order

The saturated 16-carbon chain of this compound is structurally similar to the acyl chains of common membrane phospholipids. Its integration would likely increase the local order and decrease the fluidity of the membrane. The single acyl chain, compared to the dual chains of phospholipids, may create packing defects, but its saturated nature would favor interactions with other saturated lipids and cholesterol in more ordered domains. Studies on other monoglycerides have shown they can disorder the hydrophobic region of the lipid bilayer, with the effect being more pronounced for unsaturated chains.[9] Saturated monoglycerides, like 1-monostearin, have been observed to increase the rigidity of ceramide bilayers at low concentrations due to more efficient lipid packing.[10]

Membrane Permeability

Changes in membrane fluidity and packing directly impact its permeability. Generally, a more ordered and less fluid membrane is less permeable to water and small solutes.[4][5] However, the incorporation of single-chain amphiphiles like monoglycerides can also introduce transient pores or defects, potentially increasing permeability. Studies have demonstrated that monoolein (an unsaturated monoglyceride) greatly increases the permeability of liposomal membranes.[9] Saturated fatty acids, in contrast, caused a smaller increase in permeability.[9] Therefore, this compound may have a dual effect: increasing order while also potentially creating local disruptions that alter permeability.

Phase Behavior and Lipid Raft Association

The saturated chain of this compound makes it a prime candidate for preferential partitioning into liquid-ordered (Lo) phases or "lipid rafts," which are microdomains enriched in saturated lipids, sphingolipids, and cholesterol.[11] Protein palmitoylation, the attachment of a palmitic acid chain, is a well-known mechanism for targeting proteins to these rafts.[12][13] This modification enhances the affinity of proteins for ordered membrane domains.[12][14] It is plausible that free this compound behaves similarly, accumulating in raft-like domains and potentially influencing their stability and function. This localization could be a key mechanism for its biological activity, bringing it into proximity with signaling proteins that reside in these domains.

Quantitative Data on Monoglyceride-Membrane Interactions

Direct quantitative biophysical data for this compound is sparse. The following tables summarize available data from molecular dynamics simulations and experimental data on related monoglycerides to provide a comparative context.

Table 1: Thermotropic Properties of Monoglyceride-Containing Bilayers

Lipid System Technique Parameter Value Reference
Glycerol-1-Monopalmitate (GMP) Bilayer Molecular Dynamics Main phase transition temperature (Tm) ~25 K higher than GMP for GDP [6]
Dipalmitoylphosphatidylcholine (DPPC) + Sclareol DSC Change in Tm Abolition of pre-transition, lowering of main phase transition [15]

| Dipalmitoylphosphatidylcholine (DPPC) + Cholesterol | DSC | Change in Tm | Abolition of pre-transition, lowering of main phase transition |[15] |

Note: GDP refers to Glycerol-dipalmitate. The data indicates that the addition of a second acyl chain significantly raises the transition temperature.

Table 2: Effects of Monoglycerides on Membrane Permeability and Conductance

Mitigant (Lipid) Membrane Model Parameter Measured Observation Reference
Monoolein Egg PC Liposomes Drug Release Rate Greatly increased permeability [9]
Saturated Fatty Acids Egg PC Liposomes Drug Release Rate Small increase in permeability [9]
Monocaprin (MC, C10) E. coli tBLM Conductance Shift (ΔGm) 420 µS (at 4x CMC) [16]

| Glyceryl Monolaurate (GML, C12) | E. coli tBLM | Conductance Shift (ΔGm) | 30 µS (at 4x CMC) |[16] |

Note: tBLM stands for tethered bilayer lipid membrane; CMC is the critical micelle concentration. These results suggest that shorter-chain monoglycerides cause more significant membrane disruption.

Key Experimental Protocols

Investigating the biophysical effects of this compound requires a suite of specialized techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, identifying the melting temperature (Tm) at which the membrane transitions from a gel to a fluid phase.[15][17][18]

Methodology:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving a known amount of a primary phospholipid (e.g., DPPC) and varying molar percentages of this compound in a chloroform/methanol solvent.

    • Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) at a temperature above the Tm of the primary lipid.

    • Vortex the suspension to form multilamellar vesicles (MLVs).

  • DSC Analysis:

    • Degas the liposome suspension and the reference buffer before loading into the DSC sample and reference cells, respectively.[19]

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the Tm.

    • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the Tm and the enthalpy of the transition (ΔH).

    • Compare the thermograms of pure phospholipid vesicles with those containing this compound to assess its effect on phase transition temperature and cooperativity.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the lateral diffusion of fluorescently labeled probes within a membrane, providing a direct measure of membrane fluidity.[20][21][22][23]

Methodology:

  • Sample Preparation (Giant Unilamellar Vesicles - GUVs):

    • Prepare a lipid mixture in chloroform as for DSC, including a small amount (e.g., 0.5 mol%) of a fluorescent lipid probe (e.g., NBD-PE).

    • Create GUVs using the electroformation method. Deposit the lipid solution onto platinum or ITO-coated glass slides, evaporate the solvent, and hydrate with a non-ionic solution (e.g., sucrose) under an AC electric field.

  • FRAP Measurement:

    • Image the GUVs using a confocal laser scanning microscope.

    • Select a region of interest (ROI) on the equator of a GUV.

    • Acquire a few pre-bleach images at low laser intensity.

    • Photobleach the ROI with a short burst of high-intensity laser light.[22]

    • Immediately begin acquiring a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence into the bleached spot.

  • Data Analysis:

    • Measure the mean fluorescence intensity in the ROI over time.

    • Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).[21]

    • Compare D and Mf values for membranes with and without this compound to quantify its effect on fluidity.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure, dynamics, and orientation of lipids within a bilayer.[24][25][26]

Methodology:

  • Sample Preparation:

    • Prepare MLVs as described for DSC. For some experiments, isotopically labeled lipids (e.g., deuterium-labeled phospholipids) may be required.

    • Centrifuge the MLV suspension to form a pellet.

    • Transfer the hydrated lipid pellet to an NMR rotor.

  • NMR Analysis:

    • Acquire solid-state NMR spectra (e.g., ³¹P, ²H, ¹³C) under magic-angle spinning (MAS) conditions.[25]

    • ³¹P NMR provides information on the phase of the lipid assembly (e.g., lamellar, hexagonal) and headgroup dynamics.

    • ²H NMR of specifically deuterated lipids yields quadrupolar splittings, which are used to calculate the acyl chain order parameter (SCD), a measure of chain rigidity.

  • Data Analysis:

    • Analyze the chemical shifts and line shapes in the ³¹P spectra to determine the lipid phase.

    • Calculate the order parameters from the quadrupolar splittings in the ²H spectra.

    • Compare these parameters in bilayers with and without this compound to determine its effect on lipid packing and order.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique used to visualize the surface topography of membranes, allowing for the direct observation of lipid domains and membrane defects.[27][28][29][30][31]

Methodology:

  • Sample Preparation (Supported Lipid Bilayers - SLBs):

    • Prepare small unilamellar vesicles (SUVs) by sonicating or extruding an MLV suspension.

    • Create an SLB by fusing the SUVs onto a clean, flat substrate like mica.

  • AFM Imaging:

    • Image the SLB in a liquid cell under buffer solution.

    • Use contact or tapping mode to scan the surface with a sharp tip mounted on a flexible cantilever.

    • The deflection of the cantilever is used to generate a topographical map of the membrane surface.

  • Data Analysis:

    • Analyze the AFM images to identify distinct phases (e.g., liquid-ordered and liquid-disordered domains, which differ in height).

    • Measure the size, shape, and distribution of domains.

    • Compare SLBs with and without this compound to observe if it induces phase separation or alters the structure of existing domains.

Signaling Pathways and Logical Relationships

This compound and the PI3K/Akt Signaling Pathway

Recent studies have shown that this compound induces apoptosis in non-small cell lung cancer cells by activating the PI3K/Akt pathway.[1] This pathway is a central regulator of cell survival, proliferation, and metabolism.[32][33][34] The activation of this pathway by this compound is a crucial aspect of its anti-cancer activity.[1]

PI3K_Akt_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_mem Akt PIP3->Akt_mem Recruits PDK1->Akt_mem Phosphorylates (Thr308) Akt_cyto Akt (Active) Akt_mem->Akt_cyto Bad Bad Akt_cyto->Bad Phosphorylates (Inhibits) Caspase9 Caspase-9 Akt_cyto->Caspase9 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Apoptosis_Induction Apoptosis Induction Caspase9->Apoptosis_Induction Mono This compound Mono->RTK Activates (?)

Caption: PI3K/Akt signaling pathway activated by this compound, leading to the inhibition of apoptosis.

Experimental Workflow for Membrane Interaction Studies

The following diagram outlines a typical workflow for investigating the interaction of a molecule like this compound with model lipid membranes.

Experimental_Workflow cluster_analysis Biophysical Analysis start Start: Define Lipid Composition prep_liposomes Prepare Model Membranes (Liposomes/SLBs) start->prep_liposomes add_mono Incorporate this compound (Varying concentrations) prep_liposomes->add_mono dsc DSC: Phase Transition (Tm) add_mono->dsc frap FRAP: Fluidity (D, Mf) add_mono->frap nmr NMR: Order & Phase (SCD) add_mono->nmr afm AFM: Topology & Domains add_mono->afm data_analysis Data Analysis & Comparison dsc->data_analysis frap->data_analysis nmr->data_analysis afm->data_analysis conclusion Conclusion: Elucidate Biophysical Role data_analysis->conclusion

Caption: A generalized workflow for studying the biophysical effects of this compound on model membranes.

Logical Relationship: Structure to Function

This diagram illustrates the hypothesized cascade of effects stemming from the molecular structure of this compound to its ultimate influence on membrane biophysics.

Structure_Function cluster_structure Molecular Structure cluster_interaction Membrane Interaction cluster_effect Biophysical Effect struct This compound - Amphiphilic - Saturated C16 Tail - Single Acyl Chain intercalation Intercalation into Bilayer struct->intercalation packing Influences Lipid Packing (Favors Order, Creates Defects) intercalation->packing partition Preferential Partitioning into Ordered Domains (Lo) intercalation->partition fluidity Decreased Fluidity Increased Order packing->fluidity permeability Altered Permeability packing->permeability phase Modulated Phase Behavior & Domain Stability partition->phase fluidity->permeability

Caption: Hypothesized relationship between this compound's structure and its biophysical effects on membranes.

Conclusion and Future Directions

This compound is a biologically active lipid with significant potential in pharmacology. While its effects on cellular signaling pathways are beginning to be understood, this guide posits that its primary interactions with the cell occur at the membrane level, where it directly modulates the biophysical environment. Based on its structure as a single-chain saturated amphiphile, it is likely to decrease membrane fluidity, increase lipid order, and preferentially partition into lipid raft domains. These physical changes could be the upstream mechanism that facilitates its known effects on signaling pathways.

Future research should focus on validating these hypotheses using the experimental protocols outlined herein. A systematic characterization of this compound's effect on various model membranes (e.g., with varying cholesterol content and phospholipid composition) will provide a comprehensive understanding of its role in membrane biophysics. This knowledge will be invaluable for the rational design of novel therapeutics that target membrane-dependent cellular processes.

References

Methodological & Application

Application Notes and Protocols for 1-Monopalmitin in Cancer Cell Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin (1-Mono), a monoacylglycerol containing palmitic acid, has emerged as a molecule of interest in cancer research. Recent studies have demonstrated its potential to induce apoptosis in cancer cells, making it a candidate for further investigation as a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in cancer cell apoptosis assays, including its mechanism of action, relevant protocols, and expected outcomes. The primary focus is on its effects on non-small cell lung cancer (NSCLC) cell lines.

Mechanism of Action

This compound has been shown to induce caspase-dependent apoptosis in A549 and SPC-A1 lung cancer cells. Its pro-apoptotic effects are linked to the activation of the PI3K/Akt signaling pathway. This activation, contrary to its usual pro-survival role, leads to a cascade of events culminating in programmed cell death. Additionally, this compound induces G2/M cell cycle arrest and suppresses the expression of inhibitors of apoptosis proteins (IAPs).

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines

Cell LineIC50 Value (µg/mL)Treatment DurationAssay
A54950.1248 hoursCCK8
SPC-A158.3048 hoursCCK8

Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines

Cell LineTreatment% of Cells in G2/M PhaseTreatment Duration
A549Control (0 µg/mL)Baseline20 hours
A54950 µg/mL this compoundSignificant Increase20 hours
SPC-A1Control (0 µg/mL)Baseline20 hours
SPC-A150 µg/mL this compoundSignificant Increase20 hours

Table 3: Apoptosis Induction by this compound in NSCLC Cell Lines

Cell LineTreatmentApoptotic Cells (%)Treatment DurationAssay
A54912.5 µg/mL this compoundConcentration-dependent increase48 hoursAnnexin V/PI Staining
A54925 µg/mL this compoundConcentration-dependent increase48 hoursAnnexin V/PI Staining
A54950 µg/mL this compoundConcentration-dependent increase48 hoursAnnexin V/PI Staining
SPC-A112.5 µg/mL this compoundConcentration-dependent increase48 hoursAnnexin V/PI Staining
SPC-A125 µg/mL this compoundConcentration-dependent increase48 hoursAnnexin V/PI Staining
SPC-A150 µg/mL this compoundConcentration-dependent increase48 hoursAnnexin V/PI Staining

Table 4: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineTreatment (48 hours)Change in Protein Expression
A549, SPC-A1This compound (12.5-50 µg/mL)Increased Cleaved Caspase-3
A549, SPC-A1This compound (12.5-50 µg/mL)Increased Cleaved PARP
A549, SPC-A1This compoundDecreased expression of IAPs

Experimental Protocols

Cell Viability Assay (CCK8 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., A549, SPC-A1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Cell Counting Kit-8 (CCK8)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plates for the desired treatment duration (e.g., 48 hours).

  • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Objective: To detect changes in the expression of apoptosis-related proteins.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Seed cells in 6-well plates and treat with this compound as required.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

  • Use a loading control like GAPDH or β-actin to normalize the protein expression levels.

Visualizations

G cluster_workflow Experimental Workflow for this compound Apoptosis Assay start Seed Cancer Cells (e.g., A549, SPC-A1) treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (CCK8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein Western Blot Analysis (Apoptosis-related proteins) treatment->protein data_analysis Data Analysis (IC50, % Apoptosis, Protein Expression) viability->data_analysis apoptosis->data_analysis protein->data_analysis

Experimental Workflow Diagram

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis mono This compound pi3k PI3K mono->pi3k Activates iap IAPs (Inhibitors of Apoptosis Proteins) mono->iap Inhibits akt Akt pi3k->akt Activates apoptosis Apoptosis akt->apoptosis Promotes (Context-dependent) caspase Caspase Cascade (Caspase-3 activation) iap->caspase Inhibits parp PARP Cleavage caspase->parp Cleaves caspase->apoptosis Executes parp->apoptosis Leads to

This compound Signaling Pathway

application of 1-Monopalmitin in drug delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Use of 1-Monopalmitin in Advanced Drug Delivery Systems

Introduction

This compound, also known as 1-palmitoyl-rac-glycerol, is a monoglyceride derived from the esterification of palmitic acid and glycerol. Traditionally used as an emulsifier in the food and cosmetics industries, its biocompatible and biodegradable nature has garnered significant interest in pharmaceutical sciences. As a lipid excipient, this compound plays a crucial role in the formulation of novel drug delivery systems designed to enhance the therapeutic efficacy of various active pharmaceutical ingredients (APIs). It is particularly valuable for improving the bioavailability of poorly water-soluble drugs by facilitating their solubilization and absorption. This document details the applications of this compound in drug delivery, focusing on its use in lipid-based nanoparticles, and provides standardized protocols for formulation and characterization.

Applications in Drug Delivery Systems

This compound is a key component in the fabrication of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These colloidal carriers are advantageous for their stability, controlled release capabilities, and ability to protect labile drugs from degradation.

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal particles with a solid lipid core matrix, typically in the size range of 10 to 1000 nm. This compound can serve as the solid lipid, forming a stable core that can encapsulate lipophilic drugs. The use of lipids like this compound, which are physiological and biodegradable, minimizes biotoxicity.

  • Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that were developed to overcome the limitations of SLNs, such as limited drug loading capacity and potential drug expulsion during storage. They are composed of a blend of solid and liquid lipids (oils). The imperfect crystalline structure of the NLC lipid core, created by blending lipids like this compound with a liquid lipid, allows for higher drug loading and improved stability.

Key Mechanisms of Action for Bioavailability Enhancement

Beyond its role as a structural component, this compound actively contributes to enhancing drug bioavailability through several mechanisms:

  • Inhibition of P-glycoprotein (P-gp): P-glycoprotein is an efflux transporter found in the intestine and other tissues that actively pumps drugs out of cells, reducing their absorption and efficacy. This compound has been shown to be an inhibitor of P-gp, thereby increasing the intracellular concentration and accumulation of co-administered drugs.

  • Enhancement of Intestinal Lymphatic Transport: For highly lipophilic drugs, the intestinal lymphatic system offers an alternative absorption pathway that bypasses the first-pass metabolism in the liver. Lipid-based formulations containing this compound can be processed by enterocytes into chylomicrons, which are then secreted into the lymphatic circulation, increasing the systemic bioavailability of the encapsulated drug.

  • Induction of Apoptosis in Cancer Cells: Research has indicated that this compound can activate the PI3K/Akt signaling pathway and induce caspase-dependent apoptosis in lung cancer cells, suggesting its potential as a pharmacoactive excipient in cancer therapy. It has been shown to induce G2/M arrest and inhibit the expression of Inhibitor of Apoptosis Proteins (IAPs).

Quantitative Data Summary

The performance of this compound-based drug delivery systems is evaluated based on several key parameters. The following tables summarize typical quantitative data reported for such systems.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

Parameter Typical Value Range Significance
Particle Size (z-average) 40 - 800 nm Influences stability, cellular uptake, and in vivo fate.
Polydispersity Index (PDI) < 0.3 Indicates a narrow and uniform size distribution.
Zeta Potential -20 to -40 mV A sufficiently negative charge prevents particle aggregation.

| IC50 (in A549 & SPC-A1 cells) | 50 - 58 µg/mL | Indicates cytotoxic potential against cancer cells. |

Table 2: Drug Loading and Encapsulation Efficiency

Parameter Formula Typical Value Range Significance
Drug Loading Capacity (DLC) (Mass of drug in NPs / Total mass of NPs) x 100% 1 - 8% Represents the percentage of drug relative to the total carrier weight.

| Encapsulation Efficiency (EE) | (Mass of drug in NPs / Initial mass of drug) x 100% | 50 - 95% | Measures the efficiency of the encapsulation process. An EE >50% is generally considered efficient. |

Table 3: In Vitro Drug Release Characteristics

Parameter Description Observation
Burst Release Initial rapid release of drug. Often observed due to drug adsorbed on the nanoparticle surface.
Sustained Release Slow, controlled release over an extended period. Lipid matrix allows for controlled drug diffusion and/or matrix erosion.

| Release Kinetics Model | (e.g., Higuchi, Korsmeyer-Peppas) | Describes the mechanism of drug release (e.g., diffusion, erosion). |

Visualizations: Workflows and Mechanisms

Experimental_Workflow cluster_prep Preparation of this compound SLNs cluster_char Characterization cluster_eval Evaluation Materials This compound (Lipid) Drug (API) Surfactant Aqueous Phase Melt Melt Lipid Phase (Lipid + API) Materials->Melt Disperse Disperse Lipid in hot Aqueous Phase (Surfactant Solution) Melt->Disperse Homogenize High-Shear or High-Pressure Homogenization Disperse->Homogenize Cool Cool Dispersion to form SLNs Homogenize->Cool SLN_Dispersion SLN Dispersion Cool->SLN_Dispersion Size_Zeta Particle Size (PCS) Zeta Potential SLN_Dispersion->Size_Zeta EE_LC Encapsulation Efficiency Drug Loading (HPLC/UV-Vis) SLN_Dispersion->EE_LC Morphology Morphology (SEM/TEM) SLN_Dispersion->Morphology SLN_Dispersion2 SLN Dispersion Release In Vitro Drug Release Cytotoxicity In Vitro Cytotoxicity Assay SLN_Dispersion2->Release SLN_Dispersion2->Cytotoxicity

Workflow for SLN Preparation and Evaluation.

subgraph cluster_gut

Application Notes and Protocols: 1-Monopalmitin as an Emulsifier in Research Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin, also known as glyceryl-1-palmitate, is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of palmitic acid. It is a biocompatible and biodegradable surfactant widely utilized in the food, cosmetic, and pharmaceutical industries as a water-in-oil (W/O) emulsifier, stabilizer, and co-emulsifier. In research formulations, this compound is of particular interest for its ability to stabilize emulsions for the delivery of hydrophobic active pharmaceutical ingredients (APIs).

Beyond its role as an excipient, this compound has demonstrated biological activity as an activator of the PI3K/Akt signaling pathway and an inhibitor of P-glycoprotein (P-gp). This dual functionality makes it a compelling molecule for investigation in drug delivery systems, particularly in oncology research where these pathways are often dysregulated. These application notes provide detailed protocols for the preparation and characterization of this compound-stabilized emulsions and an overview of its role in the PI3K/Akt signaling pathway.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a white to off-white, waxy solid with a melting point of approximately 75°C. Its low Hydrophilic-Lipophilic Balance (HLB) value of 3.8 indicates its suitability for forming W/O emulsions. While insoluble in water, it can be dispersed in hot water and is soluble in organic solvents like ethanol and chloroform.

PropertyValueReference
Synonyms Glyceryl palmitate, 1-Palmitoylglycerol
Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
Appearance White to off-white solid
Melting Point ~75 °C
HLB Value 3.8
Solubility Insoluble in water; soluble in ethanol, chloroform

Experimental Protocols

Protocol 1: Preparation of a this compound Stabilized Oil-in-Water (O/W) Nanoemulsion using High-Pressure Homogenization

This protocol describes a method for preparing an oil-in-water nanoemulsion using this compound as the primary emulsifier. This method is suitable for the encapsulation of hydrophobic drugs.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, soybean oil)

  • Hydrophobic API (optional)

  • Purified water

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Aqueous Phase: Heat the purified water to 75-80°C.

  • Preparation of the Oil Phase:

    • In a separate beaker, heat the oil phase to 75-80°C.

    • Add the desired amount of this compound to the heated oil phase and stir until completely dissolved.

    • If encapsulating a hydrophobic API, dissolve it in the oil phase at this stage.

  • Formation of the Coarse Emulsion:

    • Slowly add the hot aqueous phase to the hot oil phase while stirring vigorously with a magnetic stirrer for 15-20 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the coarse emulsion to the high-pressure homogenizer pre-heated to 75-80°C.

    • Homogenize the emulsion at a pressure of 50-100 MPa for 5-10 cycles. The optimal number of cycles may need to be determined empirically.

  • Cooling:

    • Rapidly cool the resulting nanoemulsion to room temperature in an ice bath while stirring gently.

  • Storage: Store the final nanoemulsion in a sealed container at 4°C.

Protocol 2: Characterization of the this compound Stabilized Nanoemulsion

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample

Application Note: Protocol for the Preparation and Use of 1-Monopalmitin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Monopalmitin (1-Mono), also known as glyceryl palmitate, is a monoacylglycerol consisting of a glycerol backbone esterified with one molecule of the saturated fatty acid, palmitic acid. It is a principal active constituent in certain natural plants and has garnered interest for its potential therapeutic properties, including anti-cancer effects. Research has demonstrated that this compound can induce G2/M cell cycle arrest and caspase-dependent apoptosis in cancer cells by activating the PI3K/Akt signaling pathway. It also functions as an inhibitor of P-glycoprotein (P-gp), suggesting a role in overcoming multidrug resistance.

Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions like cell culture media, making proper preparation critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for dissolving this compound using Dimethyl Sulfoxide (DMSO) for use in cell culture applications, along with an example experimental workflow and a diagram of its known signaling pathway.

Protocol for Dissolving this compound

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for treating cells.

1.1 Materials and Equipment

  • This compound powder (CAS 542-44-9)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Serological pipettes and pipette tips

  • Vortex mixer

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics

  • Water bath or incubator set to 37°C (optional, for aiding dissolution)

1.2 Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as DMSO and ethanol. DMSO is a common choice for preparing stock solutions for cell-based assays. A stock solution of 10 mM is a convenient starting point.

  • Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 330.5 g/mol .

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

    • Add the required volume of cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Sterilization & Storage: The DMSO stock solution is considered sterile. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Table 1: Preparation of this compound Stock Solutions in DMSO

Desired Stock Concentration Molecular Weight ( g/mol ) Mass of this compound for 1 mL Stock Volume of DMSO
10 mM 330.5 3.305 mg 1 mL
20 mM 330.5 6.610 mg 1 mL

| 50 mM | 330.5 | 16.525 mg | 1 mL |

1.3 Preparation of Working Solutions and Cell Treatment

The concentrated DMSO stock solution must be diluted into a complete cell culture medium to achieve the final desired treatment concentration. It is crucial to ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically ≤0.5%, with ≤0.1% being preferable for sensitive cell lines or long-term experiments.

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Optional): For creating a dose-response curve, it is best practice to perform serial dilutions of the stock solution in pure DMSO before diluting into the medium. This ensures that each final working concentration contains the same percentage of DMSO.

  • Final Dilution: Add the appropriate volume of the stock solution (or serially diluted stock) directly to the pre-warmed complete cell culture medium. Mix immediately by gentle pipetting or swirling. Note: Adding the cold, concentrated DMSO stock to the aqueous medium can sometimes cause precipitation. To minimize this, ensure rapid and thorough mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

Table 2: Example Dilutions for Working Solutions (from a 10 mM Stock)

Desired Final Concentration (µM) Desired Final Concentration (µg/mL) Volume of 10 mM Stock to add per 10 mL Medium Final DMSO Concentration (%)
10 µM ~3.3 µg/mL 10 µL 0.1%
25 µM ~8.3 µg/mL 25 µL 0.25%
50 µM ~16.5 µg/mL 50 µL 0.5%
100 µM ~33.1 µg/mL 100 µL 1.0%*
150 µM ~49.6 µg/mL 150 µL 1.5%*

*Note: DMSO concentrations above 0.5% may induce cellular stress or toxicity. A preliminary toxicity test for the specific cell line is recommended.

Application: Workflow and Signaling Pathway

2.1 General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cultured cells. This process ensures standardization and reproducibility, which are fundamental for successful cell-based assays.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in multi-well plates C Treat cells with This compound A->C B Prepare this compound working solutions (& vehicle control) B->C D Incubate for defined period (e.g., 24, 48, 72h) C->D E Perform downstream assays: - Proliferation (MTT/XTT) - Apoptosis (FACS/Caspase) - Cell Cycle (FACS) D->E F Collect & Analyze Data E->F

In Vitro Models for Studying the Effects of 1-Monopalmitin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin (1-Mono), a monoglyceride consisting of glycerol and the saturated fatty acid palmitic acid, is a naturally occurring compound found in various plants. Recent in vitro studies have highlighted its potential as a bioactive molecule with significant effects on cellular processes, particularly in the context of cancer biology. This document provides detailed application notes and experimental protocols for studying the effects of this compound in various in vitro models. The methodologies outlined here cover the assessment of its anticancer, anti-inflammatory, and antioxidant properties.

Application Notes

Anticancer Effects of this compound

This compound has demonstrated notable anticancer activity in non-small cell lung cancer (NSCLC) cell lines, such as A549 and SPC-A1. Its primary mechanisms of action include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.

  • Cell Proliferation and Viability: this compound significantly inhibits the proliferation of lung cancer cells in a dose-dependent manner. This makes it a candidate for further investigation as a potential therapeutic agent. The MTT assay is a reliable method for quantifying these effects.

  • Cell Cycle Arrest: Treatment with this compound leads to G2/M phase arrest in lung cancer cells, preventing them from proceeding through mitosis and ultimately contributing to the inhibition of tumor growth. Flow cytometry analysis of propidium iodide-stained cells is the standard method to evaluate these changes in the cell cycle distribution.

  • Apoptosis Induction: A key anticancer effect of this compound is the induction of caspase-dependent apoptosis. This programmed cell death is a crucial mechanism for eliminating

Application of 1-Monopalmitin in Food Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin, a monoacylglycerol consisting of glycerol esterified with one molecule of palmitic acid, is a versatile and widely utilized compound in food science research and product development.[1][2] Generally Recognized as Safe (GRAS) by regulatory agencies, its amphiphilic nature, arising from a hydrophilic glycerol head and a hydrophobic palmitic acid tail, allows it to function as a highly effective emulsifier and stabilizer in a variety of food systems.[1][2] Beyond its primary role in creating and maintaining the texture of foods like margarine, ice cream, and sauces, this compound is the subject of ongoing research for its ability to modulate starch digestibility, its potential as an antimicrobial agent, and its utility in the encapsulation of bioactive compounds.[3][4][5] This document provides detailed application notes and experimental protocols for the investigation of this compound in these key areas of food science.

This compound as an Emulsifier and Stabilizer

This compound is extensively used in the food industry to form and stabilize oil-in-water (O/W) emulsions.[1][6] Its ability to reduce the interfacial tension between oil and water phases is crucial for the texture, stability, and shelf-life of many food products.[7]

Application Notes:

This compound is effective in a wide range of food products including:

  • Bakery Products: Improves dough stability, crumb structure, and shelf life.

  • Margarine and Spreads: Prevents oil separation and enhances plasticity.[6]

  • Ice Cream: Promotes the formation of small ice crystals, leading to a smoother texture.[6]

  • Sauces and Dressings: Stabilizes the emulsion, preventing phase separation.[3]

  • Beverages: Improves the dispersion of fat-soluble components in aqueous bases.

Quantitative Data: Emulsifying Properties of Monoglycerides

The following table summarizes typical data on the emulsifying properties of monoglycerides, which can be considered representative for this compound.

PropertyValue RangeTest ConditionsReference
Emulsion Capacity (%) 35 - 60pH 7.0, 25°C, variable oil concentration[8]
Emulsion Stability Index (%) 50 - 9624 hours at 25°C, oil-in-water emulsion[8][9]
Interfacial Tension (mN/m) 10 - 20Oil-water interface at 25°C[10]
Mean Droplet Size (μm) 0.2 - 5.0Homogenized oil-in-water emulsion[11]
Experimental Protocol: Preparation and Evaluation of an Oil-in-Water Emulsion

This protocol describes the preparation of a model oil-in-water emulsion stabilized by this compound and the subsequent evaluation of its stability.

Materials:

  • This compound

  • Vegetable oil (e.g., sunflower oil)

  • Distilled water

  • High-speed homogenizer

  • Beakers and graduated cylinders

  • Microscope with a camera

  • Centrifuge

  • Spectrophotometer (optional, for creaming index)

Procedure:

  • Preparation of the Aqueous Phase: Dissolve a predetermined concentration of this compound (e.g., 0.5%, 1.0%, 1.5% w/w) in distilled water. Heat the mixture to 60-70°C with gentle stirring to ensure complete dissolution.

  • Preparation of the Oil Phase: Heat the vegetable oil to the same temperature as the aqueous phase.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes.

  • Cooling: Cool the emulsion to room temperature while stirring gently.

  • Evaluation of Emulsion Stability:

    • Visual Observation: Store the emulsion in a graduated cylinder at room temperature and observe for any phase separation (creaming or coalescence) at regular intervals (e.g., 1, 24, 48 hours).

    • Microscopic Analysis: Place a drop of the emulsion on a microscope slide and observe the droplet size and distribution. Capture images for comparison over time.

    • Centrifugation Test: Centrifuge an aliquot of the emulsion (e.g., at 3000 x g for 15 minutes) to accelerate phase separation. Measure the height of the cream layer and the total height of the emulsion to calculate the creaming index.

    • Creaming Index (CI) Calculation: CI (%) = (Height of cream layer / Total height of emulsion) x 100

Emulsion_Preparation_Workflow cluster_prep Preparation cluster_process Processing cluster_eval Evaluation A Aqueous Phase (Water + this compound) C High-Speed Homogenization A->C B Oil Phase (Vegetable Oil) B->C D Cooling C->D E Visual Observation D->E F Microscopic Analysis D->F G Centrifugation Test D->G

Workflow for emulsion preparation and stability evaluation.

This compound as a Starch Digestibility Modulator

This compound can form complexes with starch, particularly with amylose, which can alter the physicochemical properties of starch and its susceptibility to enzymatic digestion.[4][10] This application is of significant interest for developing foods with a lower glycemic index.

Application Notes:

The formation of starch-1-Monopalmitin complexes can lead to:

  • Reduced Rate of Starch Digestion: The complexed structure can hinder the access of digestive enzymes to the starch molecules.[9][10]

  • Increased Resistant Starch (RS) Content: The complexes may be partially or fully resistant to digestion in the small intestine, acting as a form of dietary fiber.

  • Modification of Food Texture: The interaction between starch and lipids can impact the gelatinization, retrogradation, and textural properties of starchy foods.

Quantitative Data: Effect of this compound on Starch Digestibility

The following table presents data on the impact of forming wheat starch-glycerol monopalmitin (WS-GMP) complexes on starch digestibility.

SampleRapidly Digestible Starch (RDS) (%)Slowly Digestible Starch (SDS) (%)Resistant Starch (RS) (%)Reference
Native Wheat Starch 55.225.819.0[3]
WS-GMP Complex (100°C, 10 min) 48.928.322.8[3]
WS-GMP Complex (100°C, 10 min + 90°C, 60 min) 42.526.131.4[3]
Experimental Protocol: Preparation and In Vitro Digestibility of Starch-1-Monopalmitin Complexes

This protocol details the preparation of wheat starch-1-Monopalmitin complexes and the subsequent analysis of their in vitro digestibility.

Materials:

  • Wheat starch

  • This compound (Glycerol monopalmitin - GMP)

  • Distilled water

  • Porcine pancreatic α-amylase

  • Amyloglucosidase

  • Sodium acetate buffer (pH 5.2)

  • Glucose oxidase-peroxidase (GOPOD) reagent kit

  • Water bath or heating block

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of Starch-1-Monopalmitin Complexes:

    • Prepare a suspension of wheat starch (e.g., 10% w/w) in distilled water.

    • Add this compound to the starch suspension (e.g., at a 1:10 lipid-to-starch ratio).

    • Heat the mixture in a sealed container under controlled conditions (e.g., 100°C for 10 minutes, followed by an optional second heating step at 90°C for 60 minutes) to facilitate complex formation.[4]

    • Cool the mixture to room temperature and then freeze-dry to obtain the complex powder.

  • In Vitro Starch Digestion:

    • Disperse a known amount of the starch-1-Monopalmitin complex powder in sodium acetate buffer.

    • Add a solution containing porcine pancreatic α-amylase and amyloglucosidase.

    • Incubate the mixture at 37°C with constant shaking.

    • At specific time intervals (e.g., 0, 20, 60, 120, 180 minutes), take aliquots of the digest.

    • Stop the enzymatic reaction by adding ethanol or by heat inactivation.

    • Centrifuge the aliquots to remove undigested material.

  • Glucose Measurement:

    • Measure the glucose concentration in the supernatant using the GOPOD reagent kit according to the manufacturer's instructions.

    • Read the absorbance at 510 nm using a spectrophotometer.

  • Calculation of Digestible Starch:

    • Calculate the amount of glucose released at each time point and express it as a percentage of the total starch.

    • Classify the starch fractions based on the rate of digestion:

      • Rapidly Digestible Starch (RDS): Starch digested within 20 minutes.

      • Slowly Digestible Starch (SDS): Starch digested between 20 and 120 minutes.

      • Resistant Starch (RS): Starch not digested after 120 minutes.

Starch_Digestion_Workflow cluster_prep Complex Preparation cluster_digest In Vitro Digestion cluster_analysis Analysis A Starch + this compound Suspension B Heating (e.g., 100°C) A->B C Cooling & Freeze-Drying B->C D Dispersion in Buffer C->D E Enzyme Addition (α-amylase, Amyloglucosidase) D->E F Incubation at 37°C E->F G Aliquots at Time Intervals F->G H Glucose Measurement (GOPOD Assay) G->H I Calculation of RDS, SDS, RS H->I

Workflow for starch-monopalmitin complex preparation and digestibility analysis.

This compound as a Potential Antimicrobial Agent

While some monoglycerides, particularly those with shorter fatty acid chains like monocaprin and monolaurin, have demonstrated significant antimicrobial activity, the efficacy of this compound is less pronounced. Research suggests that 2-monopalmitin exhibits no significant antibacterial or antifungal activity.[5][12] However, for comprehensive research, it may be pertinent to evaluate the antimicrobial properties of this compound against specific foodborne pathogens.

Application Notes:

Potential, though likely limited, applications could include:

  • Contribution to the preservative system of a food product, possibly in synergy with other antimicrobials.

  • Use in edible films and coatings to provide a mild antimicrobial effect on the surface of foods.

Quantitative Data: Antimicrobial Activity of Related Monoglycerides

The following table provides minimum inhibitory concentration (MIC) values for a related monoglyceride (myristic acid, a C14 fatty acid) to illustrate the type of data that would be generated.

MicroorganismCompoundMIC (µg/mL)Food MatrixReference
Listeria monocytogenesMyristic Acid64 - 256Milk[6]
Salmonella entericaLactoferrin (for comparison)>112,500Raw Milk[13][14]

Note: Data for this compound is limited, and its antimicrobial activity is expected to be lower than that of shorter-chain monoglycerides.

Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound

  • Target microorganism (e.g., Listeria monocytogenes, Salmonella enterica)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Solvent for this compound (e.g., ethanol, DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add a specific volume of sterile broth to each well of a 96-well plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells to create a concentration gradient.

    • Include a positive control (broth with microorganism, no this compound) and a negative control (broth only).

  • Inoculation:

    • Prepare a standardized inoculum of the target microorganism (e.g., to a McFarland standard of 0.5).

    • Dilute the inoculum in broth and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • Alternatively, measure the optical density (OD) at 600 nm using a plate reader.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_process Incubation cluster_analysis Analysis A This compound Stock Solution B Serial Dilutions in 96-Well Plate A->B D Inoculation of Wells B->D C Microorganism Inoculum C->D E Incubation (e.g., 37°C, 24h) D->E F Visual Inspection for Turbidity E->F G OD Measurement (600 nm) E->G H Determination of MIC F->H G->H

Workflow for determining the Minimum Inhibitory Concentration (MIC).

This compound in Encapsulation of Bioactive Compounds

This compound can be utilized as a lipid-based wall material or as part of a lipid matrix for the encapsulation of sensitive bioactive compounds, such as vitamins, flavors, and antioxidants.[15][16] Encapsulation can protect these compounds from degradation due to environmental factors like oxygen, light, and heat, and can also control their release.

Application Notes:

This compound can be used in encapsulation techniques such as:

  • Spray Drying: As a component of the wall material to encapsulate oils or other lipophilic compounds.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As the solid lipid matrix for the encapsulation of both hydrophilic and lipophilic bioactive compounds.

  • Emulsion-Based Encapsulation: Forming the lipid phase of an emulsion that entraps a bioactive compound.[6]

Quantitative Data: Encapsulation Efficiency with Lipid-Based Wall Materials

The following table provides representative data on the encapsulation efficiency achieved with lipid-containing wall materials in spray drying.

Core MaterialWall Material(s)Encapsulation Efficiency (%)Inlet Temperature (°C)Reference
β-Carotene Gum Arabic15.6173[3]
Pomegranate Peel Extract Maltodextrin88.6Not Specified
Pomegranate Peel Extract Whey Protein68.2Not Specified

Note: The efficiency is highly dependent on the core material, the complete wall material formulation, and the processing parameters.

Experimental Protocol: Encapsulation of a Lipophilic Bioactive Compound by Spray Drying

This protocol outlines a general procedure for encapsulating a lipophilic bioactive compound (e.g., β-carotene) using a formulation that could include this compound as a lipid component in the wall material.

Materials:

  • Lipophilic bioactive compound (core material, e.g., β-carotene)

  • This compound

  • Primary wall material (e.g., gum arabic, maltodextrin, whey protein)

  • Vegetable oil (as a solvent for the core material)

  • Distilled water

  • High-speed homogenizer

  • Spray dryer

  • Solvent for extraction (e.g., hexane)

  • Spectrophotometer

Procedure:

  • Preparation of the Emulsion for Spray Drying:

    • Aqueous Phase: Disperse the primary wall material (e.g., gum arabic) and this compound in distilled water and heat to facilitate dissolution.

    • Oil Phase: Dissolve the bioactive compound (e.g., β-carotene) in a small amount of vegetable oil.

    • Homogenization: Add the oil phase to the aqueous phase and homogenize at high speed to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Set the inlet air temperature (e.g., 170-180°C) and other parameters (e.g., feed flow rate, atomization pressure) according to the instrument's specifications and the desired powder characteristics.

    • Collect the resulting microencapsulated powder.

  • Determination of Encapsulation Efficiency (EE):

    • Total Bioactive Content: Disperse a known amount of the powder in a suitable solvent system to break the microcapsules and extract the total amount of the bioactive compound.

    • Surface Bioactive Content: Wash a known amount of the powder with a solvent that dissolves the surface bioactive compound but does not disrupt the microcapsules (e.g., hexane for a short period).

    • Quantification: Measure the concentration of the bioactive compound in the extracts using a spectrophotometer at the appropriate wavelength.

    • EE Calculation: EE (%) = ((Total Bioactive - Surface Bioactive) / Total Bioactive) x 100

Encapsulation_Workflow cluster_prep Emulsion Preparation cluster_process Encapsulation cluster_analysis Analysis A Aqueous Phase (Wall Materials + this compound) C Homogenization A->C B Oil Phase (Bioactive + Oil) B->C D Spray Drying C->D E Powder Collection D->E F Total Bioactive Extraction E->F G Surface Bioactive Extraction E->G H Spectrophotometric Quantification F->H G->H I Encapsulation Efficiency Calculation H->I

Workflow for spray drying encapsulation and efficiency determination.

References

Validation & Comparative

Unveiling the P-glycoprotein Inhibitory Potential of 1-Monopalmitin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Monopalmitin's performance as a P-glycoprotein (P-gp) inhibitor against other established alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key factor in multidrug resistance (MDR) in cancer therapy by actively pumping a wide range of chemotherapeutic drugs out of cells[1]. The development and characterization of P-gp inhibitors are crucial for overcoming this resistance.

This compound: An Emerging P-glycoprotein Inhibitor

This compound (also known as Glyceryl palmitate) has been identified as an inhibitor of P-glycoprotein.[2] Studies have demonstrated that this compound can increase the intracellular accumulation of known P-gp substrates, such as Rhodamine 123 and Daunorubicin, in a dose-dependent manner in intestinal Caco-2 cells.[2] This inhibitory action is observed within a concentration range of 0.1 to 300 μM, and it is reported to be non-cytotoxic at these effective concentrations.[2]

Comparative Analysis of P-gp Inhibitors

To contextualize the efficacy of this compound, its activity is compared with several well-characterized P-gp inhibitors from different generations. While a precise IC50 value for this compound's direct P-gp inhibition is not prominently available in the cited literature, its effective concentration range provides a basis for comparison.

CompoundType / GenerationP-gp Inhibitory PotencyCell Line / Assay
This compound Natural ProductEffective Concentration: 0.1 - 300 µM[2]Caco-2 / Rhodamine 123 Accumulation[2]
Verapamil First-GenerationIC50: 6.5 µM[3]Caco-2 / Fexofenadine Transport[3]
Elacridar (GF120918) Third-GenerationIC50: 0.05 µM[4][5]MCF7R / Rhodamine 123 Accumulation[4]
Tariquidar (XR9576) Third-GenerationKd: 5.1 nM[6]; IC50: 43 nM (ATPase)[6]Membrane Vesicles / ATPase Activity[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kd (Dissociation constant) reflects the binding affinity of the inhibitor to P-gp.

Experimental Protocol: Rhodamine 123 Accumulation Assay

The inhibitory effect of compounds on P-gp is commonly assessed by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.[4] P-gp-overexpressing cells will actively efflux the dye, resulting in low intracellular fluorescence. In the presence of an inhibitor, this efflux is blocked, leading to a measurable increase in fluorescence.[4][7]

Below is a detailed methodology for this key experiment.

1. Cell Culture and Seeding:

  • Cell Line: Human colorectal adenocarcinoma cells (Caco-2) are commonly used as they form a polarized monolayer and express P-gp.[2][8]

  • Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded onto 96-well, black, clear-bottom plates at a density of approximately 100,000 cells per well and allowed to adhere overnight.[9]

2. Assay Procedure:

  • Pre-incubation: The cell culture medium is removed, and cells are washed with a warm buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Inhibitor Addition: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) and known inhibitors (e.g., Verapamil as a positive control) in the buffer for a specified time (e.g., 30-60 minutes) at 37°C. A vehicle control (e.g., DMSO) is also included.[9]

  • Substrate Addition: A solution containing the P-gp substrate, Rhodamine 123 (e.g., at a final concentration of 5-10 µM), is added to all wells.

  • Incubation: The plate is incubated for 60-90 minutes at 37°C, protected from light.[10]

  • Termination and Washing: The incubation is terminated by removing the solution from the wells. The cell monolayer is then washed multiple times with ice-cold buffer to remove extracellular dye.

3. Data Acquisition and Analysis:

  • Cell Lysis: A lysis buffer is added to each well to release the intracellular Rhodamine 123.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[9]

  • Data Normalization: The fluorescence readings can be normalized to the protein content in each well to account for any variations in cell number.

  • IC50 Calculation: The increase in fluorescence intensity relative to the vehicle control indicates P-gp inhibition. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed Caco-2 cells in 96-well plate overnight 2. Incubate overnight (37°C, 5% CO2) seed_cells->overnight pre_incubate 3. Pre-incubate with This compound / Controls overnight->pre_incubate Start Assay add_rho123 4. Add P-gp Substrate (Rhodamine 123) pre_incubate->add_rho123 incubate_final 5. Incubate for 60-90 min (37°C) add_rho123->incubate_final wash_cells 6. Wash with ice-cold buffer incubate_final->wash_cells lyse_cells 7. Lyse cells to release intracellular dye wash_cells->lyse_cells Proceed to Reading measure_fluorescence 8. Measure Fluorescence (Ex:485nm, Em:528nm) lyse_cells->measure_fluorescence calc_ic50 9. Plot dose-response curve & calculate IC50 measure_fluorescence->calc_ic50

Figure 1. Workflow for Rhodamine 123 accumulation assay to assess P-gp inhibition.

Signaling Pathway Involvement

While the direct mechanism of P-gp inhibition by this compound requires further elucidation, it is noteworthy that this compound is also known as an activator of the PI3K/Akt pathway.[2] This pathway is involved in various cellular processes, and its interplay with P-gp expression and function is an area of active research.

Signaling_Pathway cluster_cell Cancer Cell MP This compound Pgp P-glycoprotein (P-gp) Efflux Pump MP->Pgp Inhibits Accumulation Increased Intracellular Drug Accumulation Pgp->Accumulation Blocked by Inhibitor Substrate Chemotherapeutic Drug / Substrate Substrate->Pgp Efflux mem_label Cell Membrane cyto_label Cytoplasm

Figure 2. Logical relationship of this compound inhibiting P-gp mediated drug efflux.

Conclusion

This compound demonstrates a clear inhibitory effect on P-glycoprotein, as evidenced by its ability to increase the intracellular concentration of P-gp substrates in Caco-2 cells.[2] While it may not possess the nanomolar potency of third-generation inhibitors like Tariquidar, its activity within a low-micromolar range positions it as a compound of significant interest for further investigation. Its natural origin could also be advantageous in terms of biocompatibility. Future studies should focus on determining a precise IC50 value for its P-gp inhibitory activity and elucidating its exact mechanism of action to fully understand its potential in overcoming multidrug resistance in clinical applications.

References

comparing the anticancer activity of 1-Monopalmitin across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer activity of 1-Monopalmitin across various cancer cell lines, based on available experimental data. Current research predominantly focuses on its effects on non-small cell lung cancer (NSCLC), revealing a consistent mechanism of action involving the PI3K/Akt signaling pathway. This document summarizes key quantitative data, outlines experimental protocols for pivotal assays, and visualizes the underlying molecular pathways.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound have been most extensively studied in non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, demonstrate its efficacy in inhibiting the proliferation of these cancer cells.

Cell LineCancer TypeIC50 (µg/mL)Reference
A549Non-Small Cell Lung Cancer50-58[1]
SPC-A1Non-Small Cell Lung Cancer50-58[1]
H460Non-Small Cell Lung Cancer50-58[1]
H1299Non-Small Cell Lung Cancer50-58[1]

Note: Data on the anticancer activity of this compound in other cancer cell lines such as breast, prostate, colon, leukemia, and melanoma is currently limited in publicly available research.

Mechanism of Action: Insights from Lung Cancer Studies

In NSCLC cell lines, this compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the modulation of the PI3K/Akt signaling pathway.[2][3] This ultimately leads to cell cycle arrest, apoptosis, and the induction of protective autophagy.[2][3]

Signaling Pathway of this compound in NSCLC

The following diagram illustrates the proposed signaling cascade initiated by this compound in lung cancer cells.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt G2M_Arrest G2/M Arrest Akt->G2M_Arrest Apoptosis Apoptosis Akt->Apoptosis Autophagy Protective Autophagy Akt->Autophagy

Caption: Signaling pathway of this compound in NSCLC cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound and a vehicle control for a specified duration (e.g., 48 hours).

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Workflow:

Caption: Workflow for apoptosis analysis by flow cytometry.

Detailed Steps:

  • Cell Collection: After treatment with this compound, harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for PI3K/Akt Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

Workflow:

Caption: Workflow for Western blotting.

Detailed Steps:

  • Protein Extraction: Lyse the treated cells in a suitable buffer to release the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PI3K, Akt, phospho-Akt) and then with a secondary antibody conjugated to an enzyme.

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence) and capture the image.

Conclusion

Current evidence strongly suggests that this compound is a promising anticancer agent, particularly for non-small cell lung cancer. Its mechanism of action through the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest, is well-documented in this cancer type.[2][3] Further research is warranted to explore the efficacy and mechanisms of this compound in a broader range of cancer cell lines to fully elucidate its therapeutic potential.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.